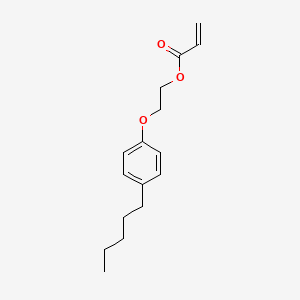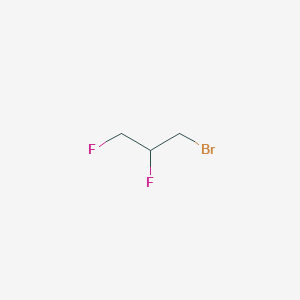
1-Bromo-2,3-difluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-difluoropropane is an organic compound with the molecular formula C3H5BrF2 It is a halogenated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms and one by a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoropropane can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoropropane using bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Applications De Recherche Scientifique
1-Bromo-2,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-2,3-difluoropropane exerts its effects involves the cleavage of carbon-halogen bonds. This cleavage can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-difluoropropane: Similar in structure but with both fluorine atoms on the same carbon.
2,3-Dibromo-1,1,1-trifluoropropane: Contains additional bromine and fluorine atoms, leading to different reactivity.
Uniqueness: 1-Bromo-2,3-difluoropropane is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications .
Propriétés
Numéro CAS |
111483-20-6 |
|---|---|
Formule moléculaire |
C3H5BrF2 |
Poids moléculaire |
158.97 g/mol |
Nom IUPAC |
1-bromo-2,3-difluoropropane |
InChI |
InChI=1S/C3H5BrF2/c4-1-3(6)2-5/h3H,1-2H2 |
Clé InChI |
XBXXPNJZOICYQN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
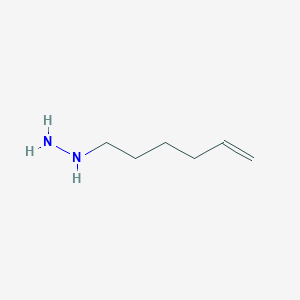
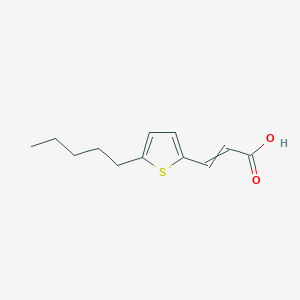
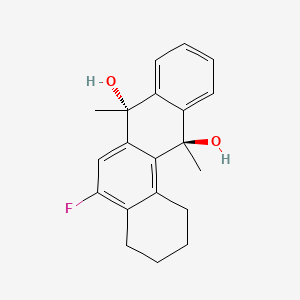
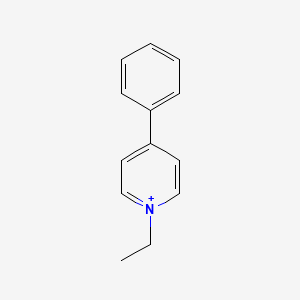
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
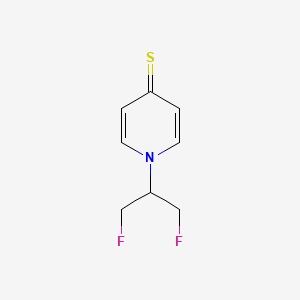
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
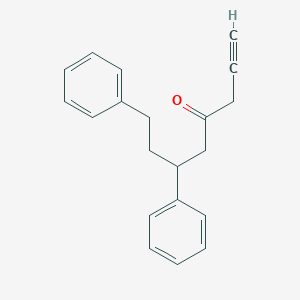
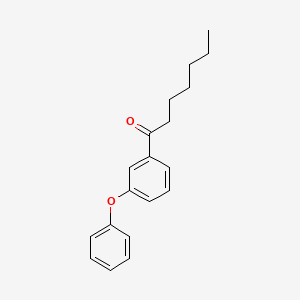
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
